3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with morpholine and a suitable alkylating agent to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholino derivatives.
Scientific Research Applications
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholino group can enhance solubility and bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-morpholino-1-(3-nitrophenyl)propan-1-one
- 3-morpholino-1-(4-nitrophenyl)propan-1-one
- 3-morpholino-1-(2-nitrophenyl)propan-1-one
Uniqueness
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of both the pyrazole and morpholino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-morpholin-4-yl-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-22(9-10-24-11-13-30-14-12-24)25-21(18-7-4-8-19(15-18)26(28)29)16-20(23-25)17-5-2-1-3-6-17/h1-8,15,21H,9-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMWNAIOQDKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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